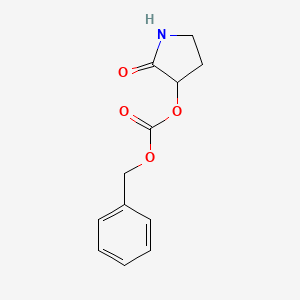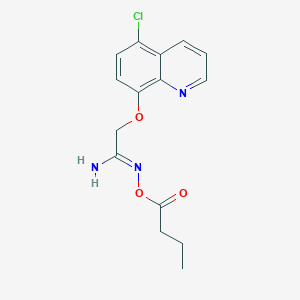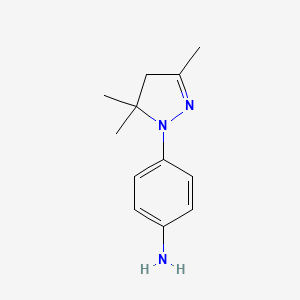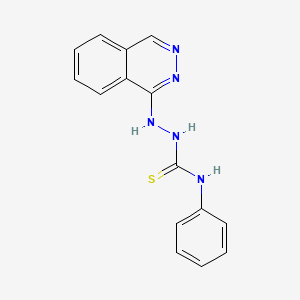
2-Bromo-2-(diphenylphosphoryl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-hydroxyethyl)diphenylphosphine oxide: is an organophosphorus compound with the molecular formula C14H14BrO2P. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a diphenylphosphine oxide moiety. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a bromoethanol derivative. One common method is the reaction of diphenylphosphine oxide with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are the corresponding substituted phosphine oxides.
Oxidation Reactions: The major product is the corresponding carbonyl compound.
Reduction Reactions: The major product is the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the preparation of phosphine ligands for catalysis.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active phosphine derivatives
Industry: In the industrial sector, (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The phosphine oxide moiety can also participate in coordination chemistry, forming complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine oxide: Lacks the bromo and hydroxyl groups, making it less reactive in substitution reactions.
(2-Hydroxyethyl)diphenylphosphine oxide: Similar structure but without the bromine atom, leading to different reactivity.
(1-Chloro-2-hydroxyethyl)diphenylphosphine oxide: Similar compound with chlorine instead of bromine, which affects its reactivity and applications.
Uniqueness: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
59875-46-6 |
|---|---|
Molekularformel |
C14H14BrO2P |
Molekulargewicht |
325.14 g/mol |
IUPAC-Name |
2-bromo-2-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H14BrO2P/c15-14(11-16)18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI-Schlüssel |
ZZBLALRCODDIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)


![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)


![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)

